Cas no 69193-35-7 (rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis)
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis
- 69193-35-7
- Z3931768908
- SCHEMBL13845901
- (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
- rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-23012610
-
- Inchi: 1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1
- InChI Key: AAWCRIBGDUFUKB-WHFBIAKZSA-N
- SMILES: OC([C@@H]1[C@H](C#N)C1(C)C)=O
Computed Properties
- Exact Mass: 139.063328530g/mol
- Monoisotopic Mass: 139.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 61.1Ų
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23012610-0.05g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
69193-35-7 | 95% | 0.05g |
$212.0 | 2024-06-20 | |
| Enamine | EN300-23012610-0.1g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
69193-35-7 | 95% | 0.1g |
$317.0 | 2024-06-20 | |
| Enamine | EN300-23012610-0.25g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
69193-35-7 | 95% | 0.25g |
$452.0 | 2024-06-20 | |
| Enamine | EN300-23012610-0.5g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
69193-35-7 | 95% | 0.5g |
$713.0 | 2024-06-20 | |
| Enamine | EN300-23012610-1.0g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
69193-35-7 | 95% | 1.0g |
$914.0 | 2024-06-20 | |
| Enamine | EN300-23012610-2.5g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
69193-35-7 | 95% | 2.5g |
$1791.0 | 2024-06-20 | |
| Enamine | EN300-23012610-5.0g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
69193-35-7 | 95% | 5.0g |
$2650.0 | 2024-06-20 | |
| Enamine | EN300-23012610-10.0g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
69193-35-7 | 95% | 10.0g |
$3929.0 | 2024-06-20 | |
| Enamine | EN300-23012610-1g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis |
69193-35-7 | 95% | 1g |
$914.0 | 2023-11-13 | |
| Enamine | EN300-23012610-5g |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis |
69193-35-7 | 95% | 5g |
$2650.0 | 2023-11-13 |
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Cyclopropanecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Cyclopropanecarboxylic acids and derivatives Cyclopropanecarboxylic acids
Additional information on rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis
Rac-(1R,3S)-3-Cyano-2,2-Dimethylcyclopropane-1-Carboxylic Acid, Cis
The compound rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis (CAS No: 69193-35-7) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in organic synthesis. The cyclopropane ring system is particularly notable for its strain energy and reactivity, making it a focal point in both academic and industrial research.
Recent studies have highlighted the potential of this compound in the development of novel drug delivery systems. Researchers have explored its ability to act as a bioisostere, where it can replace other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property has led to its use in the design of more stable and bioavailable drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that incorporating this compound into drug scaffolds could enhance their solubility and permeability.
The stereochemistry of this compound plays a crucial role in its functionality. The (1R,3S) configuration ensures specific interactions with biological targets, making it highly selective in certain applications. This selectivity is particularly advantageous in asymmetric catalysis and enantioselective synthesis, where precise control over molecular geometry is essential. Recent advancements in chiral induction techniques have further enhanced the utility of this compound in creating complex molecular architectures.
In terms of synthesis, the compound can be prepared via a variety of methods, including ring-opening reactions and stereocontrolled additions. A 2022 paper in *Organic Letters* detailed an efficient route involving the use of a palladium catalyst to achieve high yields and excellent stereochemical outcomes. Such methods have not only improved the scalability of production but also reduced environmental impact by minimizing waste and energy consumption.
Beyond pharmaceuticals, this compound has found applications in materials science, particularly in the development of advanced polymers and coatings. Its cyano group contributes to strong intermolecular interactions, making it suitable for use in high-performance materials that require durability and resistance to environmental factors. A 2023 study published in *Macromolecules* showcased its integration into polyurethane formulations, resulting in materials with enhanced mechanical properties.
The cis configuration of this compound is another critical factor influencing its behavior in various chemical reactions. This configuration facilitates specific hydrogen bonding patterns and π-interactions, which are vital for its role as a ligand in metal complexes. Recent research has explored its use as a chelating agent in catalytic systems, demonstrating improved catalytic activity compared to traditional ligands.
In conclusion, rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis (CAS No: 69193-35-7) stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique structure and stereochemistry continue to drive innovative research directions, positioning it as a key player in modern organic chemistry.
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